molecular formula C7H6N2O3 B14238797 1-Nitro-4-(nitrosomethyl)benzene CAS No. 484678-41-3

1-Nitro-4-(nitrosomethyl)benzene

Cat. No.: B14238797
CAS No.: 484678-41-3
M. Wt: 166.13 g/mol
InChI Key: LRYUWXNYWAFFAX-UHFFFAOYSA-N
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Description

1-Nitro-4-(nitrosomethyl)benzene is an organic compound with the molecular formula C7H6N2O3 It is a derivative of benzene, featuring both nitro and nitroso functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(nitrosomethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(nitrosomethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. This reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(nitrosomethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or nitroso groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

1-Nitro-4-(nitrosomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 1-nitro-4-(nitrosomethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, influencing cellular processes and signaling pathways. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting various biological functions .

Comparison with Similar Compounds

    4-Nitro-N-methylaniline: Similar structure but with a methylamino group instead of a nitrosomethyl group.

    2,4-Dinitro-N-methylaniline: Contains two nitro groups and a methylamino group.

Uniqueness: 1-Nitro-4-(nitrosomethyl)benzene is unique due to the presence of both nitro and nitroso groups on the benzene ring.

Properties

CAS No.

484678-41-3

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

1-nitro-4-(nitrosomethyl)benzene

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4H,5H2

InChI Key

LRYUWXNYWAFFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=O)[N+](=O)[O-]

Origin of Product

United States

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